molecular formula C28H29N5O B2864189 11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 443332-24-9

11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2864189
CAS No.: 443332-24-9
M. Wt: 451.574
InChI Key: LJLQOEQQNGDVNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its lengthy IUPAC name. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a benzimidazole moiety and a cyclopenta[4,5]pyrido[1,2-a] ring system.

Scientific Research Applications

Synthesis and Biological Activity Compounds within the benzimidazole and related chemical families have been extensively studied for their potential therapeutic applications. These compounds often exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.

  • Antiproliferative Activity

    Novel 2-arylideneaminobenzimidazole derivatives have demonstrated in vitro antiproliferative activity against human leukemia, breast, and lung cancer cells. Some compounds within this class showed significant activity, particularly against MV4-11 cells, indicating their potential as anticancer agents (Nowicka et al., 2015).

  • Antifungal Activity

    Alpha-alkoxyimino derivatives containing the piperazine moiety have shown higher antifungal activity compared to the standard carbendazim. This suggests their potential use in developing new antifungal agents (Qing Jin et al., 2015).

  • Synthesis and Chemical Reactions

    The synthesis of benzimidazole condensed ring systems and related derivatives has been described, providing a foundation for developing compounds with potential biological activities. For example, the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles has been detailed, which could be pivotal in the synthesis of compounds similar to the one you're interested in (Rida et al., 1988).

  • Apoptotic Effects

    Novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moieties have shown apoptotic effects against lung adenocarcinoma and glioma cell lines, highlighting their potential as anticancer agents (Çiftçi et al., 2021).

Properties

IUPAC Name

16-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O/c1-20-9-11-21(12-10-20)34-18-17-31-13-15-32(16-14-31)28-23-6-4-5-22(23)24(19-29)27-30-25-7-2-3-8-26(25)33(27)28/h2-3,7-12H,4-6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQOEQQNGDVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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